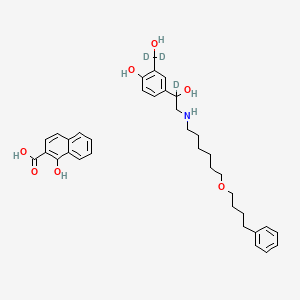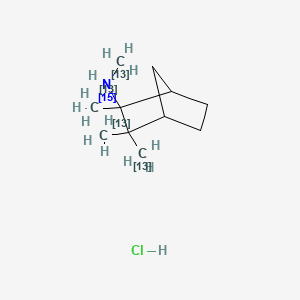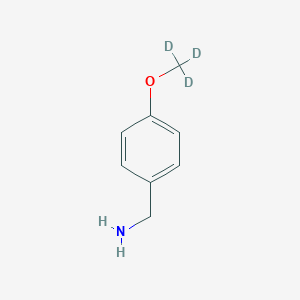
RXR antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RXR antagonist 2 is a compound that targets the retinoid X receptor (RXR), a member of the nuclear receptor superfamily. RXRs play a crucial role in regulating gene expression, cellular differentiation, and metabolic processes. This compound is used as a chemical tool in biological research and has potential therapeutic applications in treating diseases such as diabetes and allergies .
Métodos De Preparación
The synthesis of RXR antagonist 2 involves several steps, including the formation of a dibenzodiazepine skeleton. One of the first RXR antagonists, HX531, contains this skeleton and functions via the RXR-PPARγ heterodimer . The synthetic route typically involves quantum mechanics calculations and molecular mechanical docking simulations to study the docking mode of the compound with the human RXRα ligand-binding domain
Análisis De Reacciones Químicas
RXR antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various nucleophiles .
Aplicaciones Científicas De Investigación
RXR antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of RXRs. In biology, it helps researchers understand the role of RXRs in cellular processes and disease mechanisms. In medicine, this compound has potential therapeutic applications for treating diseases such as diabetes, allergies, and certain types of cancer . In industry, it is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
RXR antagonist 2 exerts its effects by interfering with the binding of RXR agonists to RXRs . This prevents the activation of RXR-mediated gene expression and disrupts the normal function of RXRs. The molecular targets of this compound include the ligand-binding domain of RXRs, which undergoes conformational changes upon binding . These changes prevent the recruitment of coactivators and inhibit transcriptional activation.
Comparación Con Compuestos Similares
RXR antagonist 2 is unique compared to other RXR antagonists due to its specific structure and binding properties. Similar compounds include HX531 and LG100754, which also target RXRs but have different binding modes and effects . HX531 acts as an antagonist for both RXR homodimers and heterodimers, while LG100754 is an antagonist for RXR homodimers and an agonist for RXR heterodimers . The uniqueness of this compound lies in its ability to selectively inhibit RXR-mediated gene expression without affecting other nuclear receptors.
Propiedades
Fórmula molecular |
C29H35F3N2O3 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
1-(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36) |
Clave InChI |
NELPEUCFJDAMAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


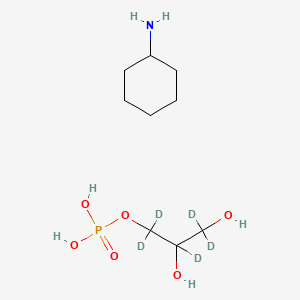
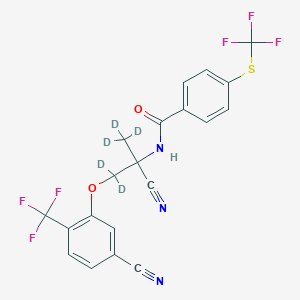
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
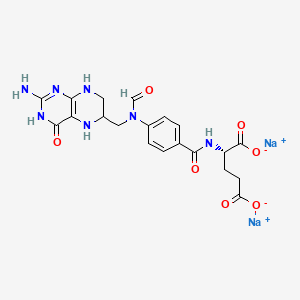
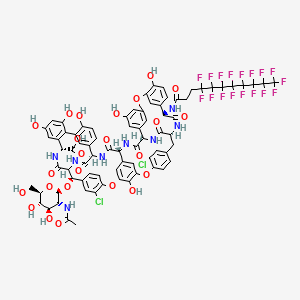
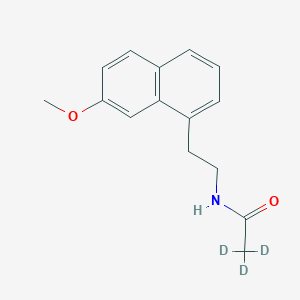
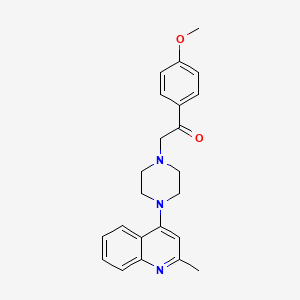

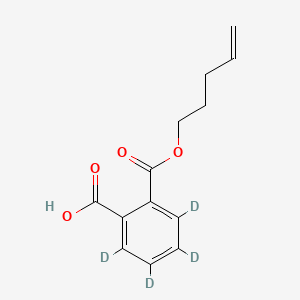
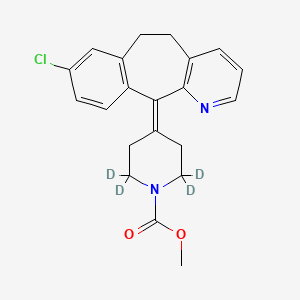
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
